molecular formula C5H4O3 B3053063 4-Hydroxypyran-2-one CAS No. 50607-32-4

4-Hydroxypyran-2-one

Cat. No.: B3053063
CAS No.: 50607-32-4
M. Wt: 112.08
InChI Key: VNZOLPIHDIJPBZ-UHFFFAOYSA-N
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Description

4-Hydroxypyran-2-one, also known as 4-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H4O3. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods utilize biosynthetic pathways to construct both natural and unnatural polysubstituted 4-hydroxypyran-2-ones. The use of metabolic engineering and synthetic biology has also been employed to enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the iridium-catalyzed asymmetric allylic substitution, which involves the use of allyl alcohol to produce this compound derivatives with high yields and excellent enantioselectivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal complexes, ketenes, and allyl alcohol. Reaction conditions often involve the use of catalysts such as iridium and specific solvents like ethanol .

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyran-2-one derivatives. These derivatives are often synthesized through Friedel-Crafts type allylic substitution reactions .

Scientific Research Applications

4-Hydroxypyran-2-one has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a valuable reagent in organic synthesis. Its polyfunctional nature, with several electrophilic and nucleophilic centers, makes it an attractive target for synthesis and modification .

Biology: In biological research, this compound is studied for its bioactivity. It is a component of polyketides, which are known for their versatile biological activities, including antibiotic, antifungal, and anticancer properties .

Medicine: In medicine, this compound derivatives are explored for their potential therapeutic applications. These compounds have shown promise in the development of new drugs for various diseases .

Industry: In the industrial sector, this compound is considered a potential biorenewable molecule. It is used in the transition from biomass feedstock to valuable chemical products, contributing to sustainable industrial practices .

Comparison with Similar Compounds

Biological Activity

4-Hydroxypyran-2-one, also known as 4-hydroxy-2-pyrone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, focusing on its antimicrobial, antimalarial, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyran ring with a hydroxyl group at the 4-position. Its structure allows for various chemical modifications, leading to derivatives with enhanced biological activities. The compound is known for its ability to participate in complex reactions, forming various biologically active derivatives.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of pseudopyronines A and B, which are derived from marine microbial metabolites, against Mycobacterium tuberculosis and other pathogens. These compounds showed moderate growth inhibition with minimum inhibitory concentrations (MIC) ranging from 2.7 μM to 48 μM against various strains of bacteria and parasites .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μM)
Pseudopyronine AMycobacterium tuberculosis2.7
Pseudopyronine BTrypanosoma brucei rhodesiense42
Pseudopyronine BLeishmania donovani4.8
Pseudopyronine BPlasmodium falciparum48

Antimalarial Activity

The antimalarial potential of this compound is particularly noteworthy. A series of studies synthesized various analogues of this compound, evaluating their efficacy against Plasmodium falciparum. Select compounds exhibited IC50 values below 10 μM, indicating strong antimalarial activity with favorable selectivity indices .

Table 2: Antimalarial Activity of Selected Compounds

CompoundIC50 (μM)Selectivity Index
Compound 31.5~80
Compound 334.5Not specified
Compound 52.3Not specified

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives of this compound are effective against pathogens, they also exhibit varying degrees of cytotoxicity towards mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for the development of therapeutic agents .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of several pyranone derivatives on human colorectal adenocarcinoma cell lines, it was found that certain modifications led to enhanced antiproliferative effects while maintaining lower toxicity levels . This highlights the importance of structure-activity relationships in drug design.

Properties

IUPAC Name

4-hydroxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOLPIHDIJPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)C=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198657
Record name 4-Hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-32-4
Record name 4-Hydroxypyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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